molecular formula C12H15ClN2 B12631504 2-Amino-6-ethyl-3-methylquinoline hydrochloride CAS No. 1172796-85-8

2-Amino-6-ethyl-3-methylquinoline hydrochloride

Cat. No.: B12631504
CAS No.: 1172796-85-8
M. Wt: 222.71 g/mol
InChI Key: OAOZJYIIBCOQFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Amino-6-ethyl-3-methylquinoline hydrochloride, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-ethyl-3-methylquinoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and proteins. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-ethyl-6-methylquinoline hydrochloride: Similar in structure but with different positional isomers.

    2-Amino-6-methylquinoline hydrochloride: Lacks the ethyl group, leading to different chemical properties.

    2-Aminoquinoline hydrochloride: Simplest form, lacking both ethyl and methyl groups.

Uniqueness

2-Amino-6-ethyl-3-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in specialized research applications where other quinoline derivatives may not be as effective .

Properties

CAS No.

1172796-85-8

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

6-ethyl-3-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI Key

OAOZJYIIBCOQFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl

Origin of Product

United States

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